molecular formula C19H18N2OS B15215862 2-(1H-Indol-3-yl)-3-(2-phenylethyl)-4-thiazolidinone CAS No. 86427-44-3

2-(1H-Indol-3-yl)-3-(2-phenylethyl)-4-thiazolidinone

Cat. No.: B15215862
CAS No.: 86427-44-3
M. Wt: 322.4 g/mol
InChI Key: LDDYPGMGUXNFFQ-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-yl)-3-phenethylthiazolidin-4-one is a heterocyclic compound that features an indole moiety fused with a thiazolidinone ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Indol-3-yl)-3-phenethylthiazolidin-4-one typically involves the reaction of indole derivatives with thiazolidinone precursors. One common method includes the condensation of indole-3-carboxaldehyde with phenethylamine, followed by cyclization with thioglycolic acid under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for 2-(1H-Indol-3-yl)-3-phenethylthiazolidin-4-one are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Indol-3-yl)-3-phenethylthiazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in acetic acid or nitro compounds in sulfuric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazolidinone derivatives.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Mechanism of Action

The mechanism of action of 2-(1H-Indol-3-yl)-3-phenethylthiazolidin-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Indol-3-yl)-3-phenethylthiazolidin-2-one: Similar structure but with a different position of the thiazolidinone ring.

    2-(1H-Indol-3-yl)-3-phenethylthiazolidin-5-one: Another positional isomer with the thiazolidinone ring at the 5-position.

Uniqueness

2-(1H-Indol-3-yl)-3-phenethylthiazolidin-4-one is unique due to its specific arrangement of the indole and thiazolidinone moieties, which imparts distinct biological activities and chemical reactivity compared to its isomers .

Properties

CAS No.

86427-44-3

Molecular Formula

C19H18N2OS

Molecular Weight

322.4 g/mol

IUPAC Name

2-(1H-indol-3-yl)-3-(2-phenylethyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H18N2OS/c22-18-13-23-19(16-12-20-17-9-5-4-8-15(16)17)21(18)11-10-14-6-2-1-3-7-14/h1-9,12,19-20H,10-11,13H2

InChI Key

LDDYPGMGUXNFFQ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(S1)C2=CNC3=CC=CC=C32)CCC4=CC=CC=C4

Origin of Product

United States

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